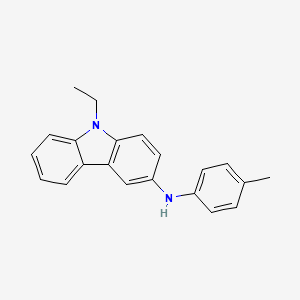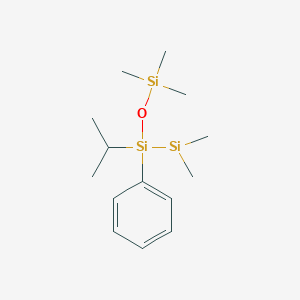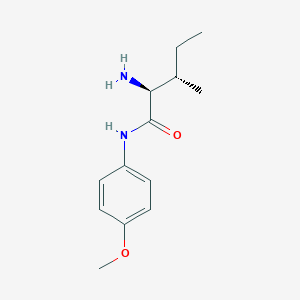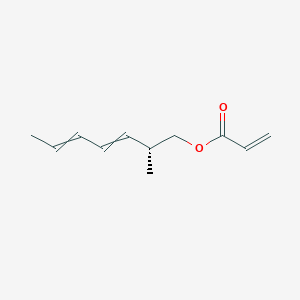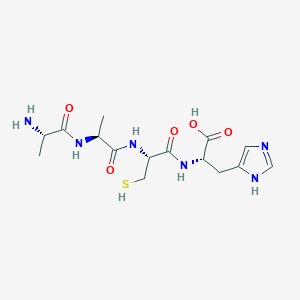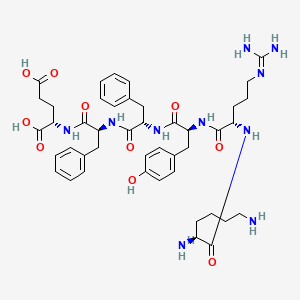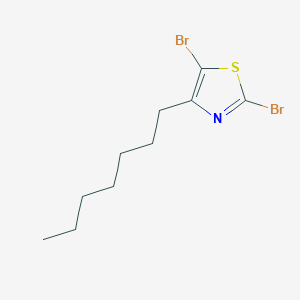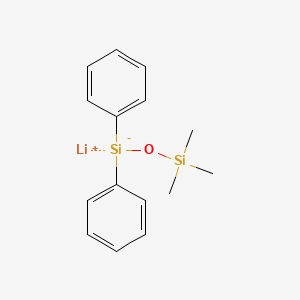
Lithium;diphenyl(trimethylsilyloxy)silanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;diphenyl(trimethylsilyloxy)silanide is a chemical compound with the molecular formula C15H19LiOSi2. It is a member of the silanide family, which contains an anionic silicon (IV) center. This compound is known for its unique structure, where a lithium ion is coordinated to a diphenyl(trimethylsilyloxy)silanide anion. The compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;diphenyl(trimethylsilyloxy)silanide typically involves the reaction of diphenyl(trimethylsilyloxy)silane with a lithium reagent. One common method is the reaction of diphenyl(trimethylsilyloxy)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
Lithium;diphenyl(trimethylsilyloxy)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium ion can be substituted with other cations, and the silanide anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents like THF, hexane, and toluene are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce various organosilicon compounds .
科学的研究の応用
Lithium;diphenyl(trimethylsilyloxy)silanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of lithium;diphenyl(trimethylsilyloxy)silanide involves its ability to act as a nucleophile or reducing agent. The lithium ion can coordinate with various electrophiles, facilitating nucleophilic substitution reactions. The silanide anion can donate electrons to form new bonds, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silanide: Another silanide compound with three trimethylsilyl groups.
Triphenylsilanide: Contains three phenyl groups attached to the silicon atom.
Tris(tert-butyl)silanide: Features three tert-butyl groups on the silicon atom.
Uniqueness
Lithium;diphenyl(trimethylsilyloxy)silanide is unique due to its specific combination of diphenyl and trimethylsilyloxy groups, which provide distinct reactivity and stability compared to other silanides. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
特性
CAS番号 |
823207-28-9 |
|---|---|
分子式 |
C15H19LiOSi2 |
分子量 |
278.4 g/mol |
IUPAC名 |
lithium;diphenyl(trimethylsilyloxy)silanide |
InChI |
InChI=1S/C15H19OSi2.Li/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChIキー |
YYFNLWSNUVLMRD-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)O[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
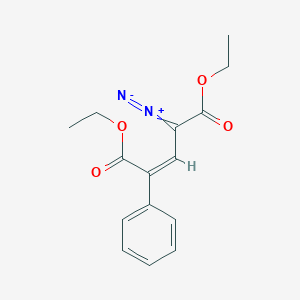
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
